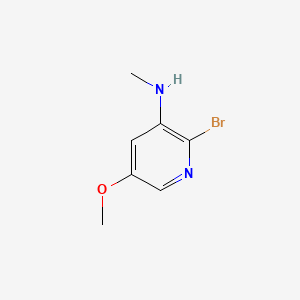

2-bromo-5-methoxy-N-methylpyridin-3-amine

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-9-6-3-5(11-2)4-10-7(6)8/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXESPWOQXRQFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination of 5-Methoxypyridine Derivatives

Electrophilic bromination of 5-methoxypyridine typically occurs at position 2 or 4 due to the methoxy group’s directing effects. However, achieving selectivity at position 2 requires optimized conditions:

-

Reagent : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in carbon tetrachloride.

-

Conditions : Radical-initiated bromination at 65–75°C for 4–6 hours yields 2-bromo-5-methoxypyridine with >60% selectivity.

-

Purification : Flash chromatography with ethyl acetate/hexane mixtures isolates the product.

This method, adapted from the bromination of 2-bromo-5-methylpyridine, offers scalability but requires careful temperature control to minimize di-bromination byproducts.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

The patent literature emphasizes solvent recycling and catalyst reuse to reduce costs. For example, carbon tetrachloride from bromination reactions is distilled and reused, while palladium catalysts are recovered via filtration and reactivation.

Column-Free Purification

Industrial processes prioritize extraction and crystallization over chromatography. In the synthesis of analogous pyridine derivatives, aqueous workups with ethyl acetate and saturated NaCl washes achieve >90% purity without column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Scalability |

|---|---|---|---|

| Buchwald-Hartwig | Pd-catalyzed coupling | 65–75 | High |

| Nitro Reduction | Nitration, reduction, methylation | 40–50 | Moderate |

| Radical Bromination | NBS/AIBN-mediated bromination | 60–70 | High |

The Buchwald-Hartwig route offers superior efficiency but requires expensive palladium catalysts. Conversely, the nitro reduction pathway, while lower-yielding, uses cheaper reagents and is more amenable to large-scale production.

Chemical Reactions Analysis

2-bromo-5-methoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Nucleophilic Addition Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic addition reactions, forming new bonds with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki cross-coupling reactions yield aryl-substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate

2-Bromo-5-methoxy-N-methylpyridin-3-amine serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its bromine atom can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance pharmacological properties.

Case Study: Synthesis of Neurological Agents

A study demonstrated the synthesis of a series of pyridine derivatives from this compound, which showed promising activity against specific neurological targets. The derivatives exhibited improved efficacy and selectivity compared to their parent compounds, indicating the compound's utility in drug development aimed at treating conditions such as Alzheimer's disease.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for the preparation of more complex organic molecules. Its versatility allows chemists to modify its structure through various reactions, including substitution and coupling reactions.

| Reaction Type | Example Reaction | Resulting Compound |

|---|---|---|

| Substitution | Reaction with amines | Formation of substituted amines |

| Coupling | Suzuki cross-coupling with arylboronic acids | Novel pyridine derivatives |

Material Science

Development of Novel Materials

The compound is also explored in material science for its potential to develop materials with specific electronic or optical properties. Its unique structural features allow for modifications that can lead to materials suitable for applications in electronics and photonics.

Case Study: Electronic Properties

Research has indicated that modifications to the methoxy group can significantly alter the electronic properties of the resulting materials. For instance, compounds derived from this compound have been shown to exhibit enhanced conductivity and stability, making them suitable candidates for use in organic light-emitting diodes (OLEDs).

Biological Studies

Investigating Biological Activities

The biological activity of this compound has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines and exhibit antimicrobial effects against various pathogens.

| Activity Type | Test Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Anticancer | HeLa cells | Induction of apoptosis |

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in pharmacological studies, the compound may interact with receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 5-Bromo-2-methoxypyridin-3-amine

- Structure : Differs by lacking the N-methyl group on the amine.

- Impact : The primary amine (NH₂) increases polarity and hydrogen-bonding capacity compared to the N-methylated derivative. This affects solubility and bioavailability in drug design .

- Synthetic Utility : Used as a precursor for sulfonamide derivatives with demonstrated biological activity (e.g., antimicrobial agents) .

(b) 5-Bromo-6-methoxypyridin-3-amine

- Structure : Methoxy group at position 6 instead of 4.

- Impact : Altered electronic distribution due to the ortho-methoxy group relative to the amine. This may reduce steric hindrance in reactions at position 2 (Br site) compared to the target compound .

- Applications : Participates in Suzuki-Miyaura couplings with boronate esters, a reaction critical in constructing biaryl pharmacophores .

(c) 5-Bromo-3-methoxypyridin-2-amine

Functional Group Variations

(a) 5-Bromo-N,N,2-trimethylpyridin-3-amine

- Structure : N,N-dimethylamine at position 3 and methyl at position 2.

- Impact : Increased steric bulk and lipophilicity due to additional methyl groups. This reduces nucleophilicity of the amine, limiting its utility in acylation reactions compared to the target compound .

(b) N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine

- Structure : Amine substituted with a 2-methoxyethyl group.

Substituent-Dependent Reactivity

| Compound | Bromine Position | Methoxy Position | Amine Substituent | Key Reactivity Differences |

|---|---|---|---|---|

| Target Compound | 2 | 5 | N-methyl | Bromine at 2 enables Suzuki couplings; N-methyl reduces amine nucleophilicity. |

| 5-Bromo-2-methoxypyridin-3-amine | 5 | 2 | NH₂ | Bromine at 5 directs electrophilic substitution to position 3; primary amine more reactive |

| 5-Bromo-6-methoxypyridin-3-amine | 5 | 6 | NH₂ | Ortho-methoxy group may hinder reactions at position 2 due to steric effects. |

Biological Activity

2-Bromo-5-methoxy-N-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 232.07 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate biological pathways through interactions with enzymes and receptors. The presence of the bromine and methoxy groups enhances its reactivity, potentially leading to the inhibition of specific enzymes involved in critical cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity

- Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values suggest effective concentrations for inhibiting bacterial growth, comparable to standard antibiotics.

-

Anticancer Activity

- Preliminary investigations into its anticancer properties indicate that the compound may induce cytotoxic effects on cancer cell lines, including breast and colorectal cancer cells.

- The compound appears to disrupt cell cycle progression, leading to apoptosis in treated cells.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 20 |

| Escherichia coli | 40 | 22 |

| Pseudomonas aeruginosa | 60 | 18 |

Table 2: Anticancer Activity on Selected Cell Lines

| Cell Line | IC (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 70 |

| HCT116 (Colorectal) | 10 | 65 |

Case Studies

-

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound effectively reduced bacterial viability in both planktonic cultures and biofilms, demonstrating its potential as a therapeutic agent against resistant strains like MRSA . -

Cytotoxicity in Cancer Models

In vitro studies on MCF-7 and HCT116 cell lines revealed that treatment with this compound led to significant reductions in cell viability, with observed morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-N-methylpyridin-3-amine?

The synthesis of this compound typically involves bromination and alkylation steps. A common approach includes:

- Bromination of pyridine precursors : Using bromine or N-bromosuccinimide (NBS) under controlled conditions in solvents like acetonitrile or dioxane .

- Methylation of the amine group : Reaction with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF .

- Key reaction conditions : Maintain reflux temperatures (e.g., 80–100°C) and inert atmospheres to avoid side reactions. Yields can be optimized by adjusting stoichiometry and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) .

Q. How can spectroscopic techniques characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the bromine atom deshields adjacent protons, shifting signals downfield .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 247.03) and fragmentation patterns .

- FTIR : Peaks near 1250–1050 cm⁻¹ confirm C-O (methoxy) and N-H (amine) stretches .

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved during synthesis?

Yield variations often arise from incomplete bromination or competing side reactions. Methodological adjustments include:

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂ with 5-Phos ligand) improve cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reagent solubility and reaction homogeneity .

- Temperature control : Lower temperatures (e.g., 20°C) minimize decomposition, while higher temperatures (e.g., 80°C) accelerate sluggish reactions .

- Analytical validation : Use TLC or in-situ NMR to monitor reaction progress and isolate intermediates .

Q. What mechanistic insights explain substitution reactions at the bromine site?

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura). Key factors include:

- Electronic effects : Electron-withdrawing groups (e.g., methoxy) activate the pyridine ring for SNAr by stabilizing the Meisenheimer intermediate .

- Catalytic systems : Pd(PPh₃)₄ or CuI-mediated systems enable cross-coupling with aryl boronic acids or amines .

- Solvent polarity : DMF or DMSO stabilizes charged intermediates in SNAr, while toluene/ethanol mixtures favor oxidative addition in Pd-catalyzed reactions .

Q. How can computational modeling predict reactivity and regioselectivity?

- DFT calculations : Predict activation energies for substitution pathways and identify reactive sites via Fukui indices .

- Retrosynthetic tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic routes by analyzing reaction databases .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .

Data Analysis and Contradictions

Q. How to address conflicting data in spectroscopic characterization?

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in NMR .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw simulations) .

Q. What strategies differentiate regioisomers in brominated pyridines?

- X-ray crystallography : Resolve atomic positions to confirm substitution patterns .

- HPLC-MS : Separate isomers using reverse-phase columns and validate via retention times and fragmentation .

- Comparative reactivity : Exploit differences in reactivity (e.g., selective deprotection of methoxy groups) .

Comparative Analysis

Q. How does this compound compare to structural analogs?

| Compound | Key Differences | Impact on Reactivity |

|---|---|---|

| 5-Bromo-4-methoxypyridin-3-amine | Methoxy at C4 vs. C5 | Alters electronic density at bromine site |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | CF₃ vs. OCH₃ | Enhances electrophilicity for SNAr |

| N-Methyl-5-bromo-2-aminopyridine | No methoxy group | Reduces steric hindrance for coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.